molecular formula C31H51N2O7P B583159 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine CAS No. 904315-61-3

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine

Cat. No.: B583159
CAS No.: 904315-61-3
M. Wt: 594.73
InChI Key: QFILBKCHKGLJKP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine typically involves chemical synthesis methods. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere . The synthetic route generally includes the following steps:

    Phosphorylation: The addition of the phosphorylcholine group to the hydroxyl group of the acylated product.

Chemical Reactions Analysis

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine undergoes several types of chemical reactions:

    Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylumbelliferyl moiety.

    Substitution: Various substitution reactions can occur, especially involving the phosphorylcholine group.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions but generally include derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by enzymes such as phospholipases and choline kinases, resulting in the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets include the active sites of these enzymes, and the pathways involved are those related to lipid metabolism and signal transduction .

Comparison with Similar Compounds

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is unique due to its specific structure and applications. Similar compounds include:

    4-Methylumbelliferyl Phosphorylcholine: Lacks the hexadecanoyl group, making it less hydrophobic and altering its interaction with enzymes.

    Hexadecanoylamino-4-methylumbelliferone: Lacks the phosphorylcholine group, affecting its solubility and enzymatic activity.

These similar compounds highlight the importance of the hexadecanoyl and phosphorylcholine groups in determining the compound’s properties and applications .

Properties

IUPAC Name

[6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-yl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)32-27-23-26-25(2)22-31(35)39-28(26)24-29(27)40-41(36,37)38-21-20-33(3,4)5/h22-24H,6-21H2,1-5H3,(H-,32,34,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILBKCHKGLJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102032
Record name 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904315-61-3
Record name 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904315-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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